![molecular formula C24H23BO2S B13936769 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene](/img/structure/B13936769.png)
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene is an organic compound that features a dibenzothiophene core with a phenyl group substituted by a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene typically involves the borylation of a suitable precursor. One common method is the reaction of dibenzothiophene with a boronic ester in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
化学反应分析
Types of Reactions: 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dibenzothiophene moiety to its hydrogenated forms.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon or nickel are employed under hydrogen atmosphere.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated dibenzothiophene derivatives.
Substitution: Various arylated dibenzothiophene derivatives.
科学研究应用
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive in cross-coupling reactions, where it forms carbon-carbon bonds with aryl halides. The dibenzothiophene core can undergo oxidation and reduction, altering its electronic properties and reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
- Phenylboronic acid pinacol ester
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness: 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene is unique due to its combination of a dibenzothiophene core and a boronic ester group. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications.
属性
分子式 |
C24H23BO2S |
|---|---|
分子量 |
386.3 g/mol |
IUPAC 名称 |
2-(3-dibenzothiophen-1-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C24H23BO2S/c1-23(2)24(3,4)27-25(26-23)17-10-7-9-16(15-17)18-12-8-14-21-22(18)19-11-5-6-13-20(19)28-21/h5-15H,1-4H3 |
InChI 键 |
YKEADIWOXGTOCM-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=C4C5=CC=CC=C5SC4=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


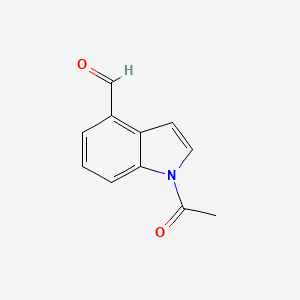
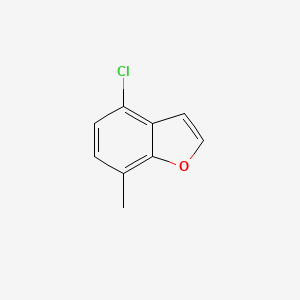

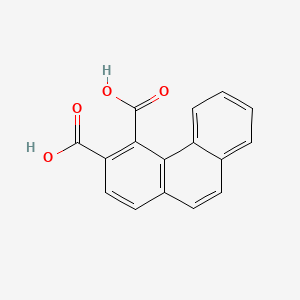
![5H-pyrido[4,3-b]indole-3-carbonitrile](/img/structure/B13936715.png)
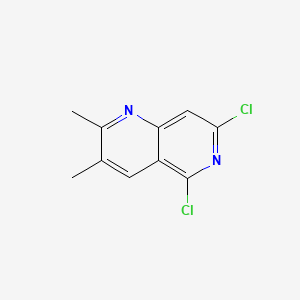
![4-(6-Isopropenyl-4-methyl-5-nitro-pyridin-2-yl)-[1,4]oxazepane](/img/structure/B13936726.png)
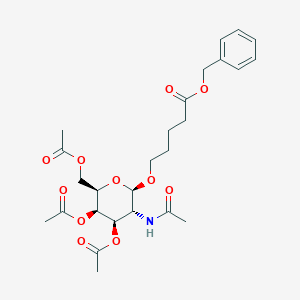
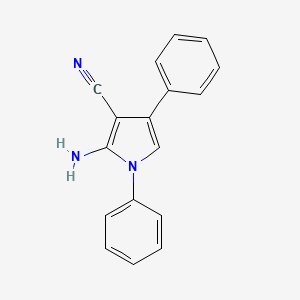
![5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13936754.png)
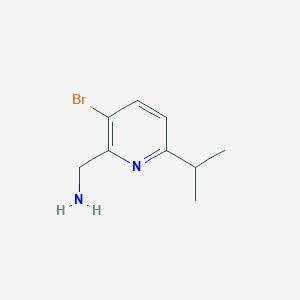
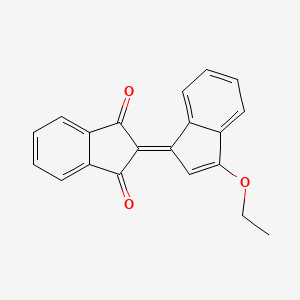
![1-(Tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13936762.png)
![tert-Butyl 3-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13936764.png)
